2,4-Dimethylphenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,4-dimethylphenylacetic acid often involves multi-step chemical processes. For instance, the synthesis of 5,6-dimethylxanthenone-4-acetic acid, which shares the dimethylphenyl motif, includes key steps such as dibromination of 3,4-dimethylbenzoic acid, followed by regioselective coupling and cyclodehydration (Yang & Denny, 2009). Another example is the preparation of 3,4-dimethoxyphenylacetic acid through a Friedel-Crafts reaction, highlighting a methodology that could be applicable to synthesizing 2,4-dimethylphenylacetic acid (Jintao, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-dimethylphenylacetic acid can be elucidated through techniques such as X-ray crystallography. For instance, the study of dimethyl 2,2'-bithiophenedicarboxylates provided insights into the coplanar arrangements and electrostatic stabilization of the structure, which could be relevant for understanding the structural characteristics of 2,4-dimethylphenylacetic acid (Pomerantz, Amarasekara, & Dias, 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds with dimethylphenyl structures often lead to the formation of products with significant biological or chemical properties. For example, the oxidative migration of a methyl group in a reaction mediated by ruthenium and osmium on a dimethylphenylazo compound shows the reactivity and transformation possibilities of the dimethylphenyl group (Acharyya et al., 2003).
Scientific Research Applications
Herbicide Efficacy and Environmental Impact
2,4-Dimethylphenylacetic acid, related to 2,4-Dichlorophenoxyacetic acid (2,4-D), is primarily studied for its application as an herbicide. Research has focused on its dissipation in soil, indicating that both amine salt and ester forms of 2,4-D dissipate at equivalent rates, confirming earlier field studies. This knowledge is crucial for understanding its environmental impact and efficacy in agricultural settings (Wilson, Geronimo, & Armbruster, 1997).
Comparative Toxicity Studies
Studies have compared the toxicity of various forms of 2,4-D, including its acid, dimethylamine salt, and ester forms. These comparative studies in rats demonstrate that these forms have comparable toxicities, supporting the idea that different chemical forms of 2,4-D have similar health impacts (Charles, Cunny, Wilson, & Bus, 1996).
Scientometric Analysis of 2,4-D Research
A scientometric review of 2,4-D research highlights the fast advancement in studying its toxicology and mutagenicity. This review provides insights into global research trends, emphasizing the importance of molecular biology in understanding 2,4-D's impact (Zuanazzi, Ghisi, & Oliveira, 2020).
Molecular Action and Herbicidal Mode
2,4-D's molecular action as an herbicide has been explored in detail. It mimics natural auxin at the molecular level, causing abnormal growth and death in dicots, which provides insights into its selective herbicidal properties (Song, 2014).
Metabolic Pathways and Breakdown
Studies have also focused on the metabolic pathways of 2,4-D in plants, revealing the primary pathways such as ester hydrolysis followed by the formation of various metabolites. Understanding these pathways is critical for assessing environmental risks and enhancing phytoremediation efforts (Hamburg et al., 2001).
Enhancing Phytoremediation
Research into bacterial endophytes has shown potential in enhancing phytoremediation of soils contaminated with 2,4-D. By inoculating plants with specific bacteria capable of degrading 2,4-D, researchers have demonstrated improved removal of the herbicide from soil and reduced accumulation in plant tissues (Germaine et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dimethylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBXCWLRASBZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212698 | |
Record name | 2,4-Dimethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylphenylacetic acid | |
CAS RN |
6331-04-0 | |
Record name | 2,4-Dimethylphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6331-04-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dimethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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